molecular formula C14H8BrNO2S B14155920 2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)- CAS No. 205587-00-4

2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)-

Cat. No.: B14155920
CAS No.: 205587-00-4
M. Wt: 334.19 g/mol
InChI Key: PELRSAOJKOMUES-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)- is a heterocyclic organic compound that features a benzothiazolone core with a 4-bromobenzoyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)- typically involves the acylation of benzothiazolone derivatives. One common method includes the reaction of 3-(4-bromobenzoyl)-1,2-benzothiazine with 2-bromo-N-arylacetamides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (80-100°C) for 2-2.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromobenzoyl group.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzothiazolone, 6-(4-chlorobenzoyl)-
  • 2(3H)-Benzothiazolone, 6-(4-methylbenzoyl)-
  • 2(3H)-Benzothiazolone, 6-(4-fluorobenzoyl)-

Uniqueness

2(3H)-Benzothiazolone, 6-(4-bromobenzoyl)- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

CAS No.

205587-00-4

Molecular Formula

C14H8BrNO2S

Molecular Weight

334.19 g/mol

IUPAC Name

6-(4-bromobenzoyl)-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H8BrNO2S/c15-10-4-1-8(2-5-10)13(17)9-3-6-11-12(7-9)19-14(18)16-11/h1-7H,(H,16,18)

InChI Key

PELRSAOJKOMUES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)S3)Br

Origin of Product

United States

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